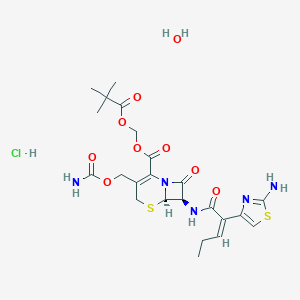
Cerebroside B
Overview
Description
Cerebroside B is a type of glycosphingolipid, which is a class of lipids that play crucial roles in cellular processes. Glycosphingolipids are composed of a ceramide backbone linked to one or more sugar residues. This compound, specifically, consists of a ceramide backbone with a single sugar residue, typically galactose. These compounds are essential components of cell membranes, particularly in the nervous system, where they contribute to cell structure and signal transduction .
Scientific Research Applications
Cerebroside B has a wide range of applications in scientific research:
Future Directions
Cerebroside B has demonstrated its antimicrobial and anti-inflammatory properties . It has been suggested that the dual action of this compound may be highly effective in the treatment of bacterial skin lesions and will be studied in the future in in vivo experiments . Furthermore, gaps, challenges, and future directions have been identified and discussed separately to progress different areas of research and to further scientific validation, development, and application of sea cucumbers for human health and nutritional products .
Mechanism of Action
Target of Action
Cerebroside B, also known as galactosylceramide, is a type of glycosphingolipid . It is a crucial constituent of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where it plays a critical role in maintaining cell structure and signal transduction processes .
Mode of Action
This compound interacts with specific receptors and proteins on the cell membrane, regulating cellular responses to extracellular stimuli . The ceramide segment of this compound comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule .
Biochemical Pathways
This compound is involved in various signal transduction pathways, especially those related to cell growth, differentiation, and apoptosis . It is an intermediate in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .
Result of Action
The interaction of this compound with cell membranes and its involvement in signal transduction pathways contribute to its effects at the molecular and cellular levels. For instance, it has been found that this compound has antimicrobial and anti-inflammatory properties, substantially eliminating all the negative consequences caused by co-cultivation of keratinocytes with S. aureus or bacterial LPS .
Biochemical Analysis
Biochemical Properties
Cerebroside B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of this compound is fundamental to its biological roles and functions . It is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base, typically sphingosine, forms the backbone of this compound . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of this compound . The sugar residue, which is galactose in the case of this compound, is linked to the sphingoid base via a β-glycosidic bond .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound is involved in various cell signaling pathways, impacting several cellular processes . It facilitates cell-cell recognition and adhesion, which is critical for processes such as tissue development and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes . This structure provides stability to the molecule and plays a crucial role in its functions .
Metabolic Pathways
This compound is involved in specific metabolic pathways. Both biosynthesis and catabolism of this compound occur in specific cellular compartments—biosynthesis in the Golgi apparatus and catabolism in lysosomes . Enzymatic deficiencies in this compound metabolism can lead to serious genetic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerebrosides, including Cerebroside B, generally involves the glycosylation of ceramide with a sugar nucleotide. The process typically uses uridine 5-diphosphate (UDP)-galactose or UDP-glucose as the sugar donor. The glycosyltransferase enzyme catalyzes the transfer of the sugar moiety to the ceramide, forming a β-glycosidic bond . This reaction occurs on the lumenal surface of the endoplasmic reticulum or the cytosolic side of the early Golgi membranes .
Industrial Production Methods
Industrial production of cerebrosides involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate and purify the cerebrosides . Advances in biotechnology have also enabled the production of cerebrosides through microbial fermentation and enzymatic synthesis, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Cerebroside B undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar residue or the ceramide backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Hydrolysis: Enzymatic hydrolysis is carried out under mild conditions using specific glycosidases.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Comparison with Similar Compounds
Cerebroside B is similar to other glycosphingolipids, such as:
Glucocerebroside: Contains glucose instead of galactose as the sugar residue.
Sulfatide: A sulfated derivative of cerebrosides, important for myelin sheath stability.
Ganglioside: Contains multiple sugar residues and sialic acid, playing a role in cell signaling and neurodevelopment.
This compound is unique due to its specific sugar residue and its abundance in neural tissues, particularly in the myelin sheath .
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104435 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88642-46-0 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)











